molecular formula C11H9BrN6OS B6133160 [(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

[(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

Cat. No.: B6133160
M. Wt: 353.20 g/mol
InChI Key: MIEJCVDCTNJTGM-MKMNVTDBSA-N
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Description

[(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound featuring a triazole ring, a brominated phenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multiple steps:

    Formation of the hydrazone: This step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with thiocyanate in the presence of a base to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: Employed as a probe or ligand in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of [(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the triazole ring and the cyano group allows for strong interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the triazole ring and the brominated phenyl group further enhances its versatility in various chemical and biological applications.

Properties

IUPAC Name

2-[[5-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN6OS/c12-8-1-2-9(19)7(5-8)6-14-16-10-15-11(18-17-10)20-4-3-13/h1-2,5-6,19H,4H2,(H2,15,16,17,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEJCVDCTNJTGM-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC2=NC(=NN2)SCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC2=NC(=NN2)SCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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